molecular formula C20H21N3O4 B10784886 Bayer P-38 inhibitor

Bayer P-38 inhibitor

Cat. No.: B10784886
M. Wt: 367.4 g/mol
InChI Key: GEHBIPADWXPSTE-UHFFFAOYSA-N
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Description

The compound known as BAYER P-38 INHIBITOR is a selective small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK). This kinase plays a crucial role in the cellular response to stress and inflammation. The inhibition of p38 MAPK has been explored for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAYER P-38 INHIBITOR involves a multi-step process that includes the formation of key intermediates through various organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as crystallization, chromatography, and recrystallization are often employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

BAYER P-38 INHIBITOR undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially different inhibitory activities and pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting p38 MAPK .

Scientific Research Applications

BAYER P-38 INHIBITOR has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of p38 MAPK in various chemical reactions and pathways.

    Biology: Employed in research to understand the cellular mechanisms regulated by p38 MAPK, including cell differentiation, apoptosis, and stress response.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 MAPK.

Mechanism of Action

The mechanism of action of BAYER P-38 INHIBITOR involves the selective inhibition of p38 MAPK. This kinase is involved in the phosphorylation of various downstream targets that regulate inflammatory and stress responses. By inhibiting p38 MAPK, the compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby exerting its therapeutic effects. The molecular targets and pathways involved include the inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) and the suppression of tumor necrosis factor-alpha (TNF-α) production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BAYER P-38 INHIBITOR is unique in its specific binding affinity and selectivity for p38 MAPK. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability, contribute to its effectiveness in clinical applications .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

1-(5-butyl-1,2-oxazol-3-yl)-3-[4-(4-hydroxyphenoxy)phenyl]urea

InChI

InChI=1S/C20H21N3O4/c1-2-3-4-18-13-19(23-27-18)22-20(25)21-14-5-9-16(10-6-14)26-17-11-7-15(24)8-12-17/h5-13,24H,2-4H2,1H3,(H2,21,22,23,25)

InChI Key

GEHBIPADWXPSTE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)O

Origin of Product

United States

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